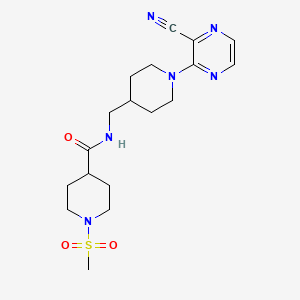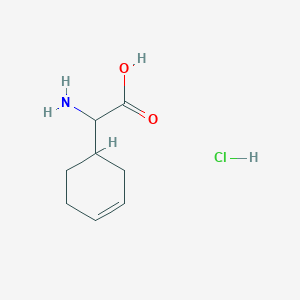
N-methyl-2-(methylthio)ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methyl-2-(methylthio)ethanamine is a useful research compound. Its molecular formula is C4H11NS and its molecular weight is 105.2. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis of Highly Fluorescent and Water-Soluble Perylene Bisimide
This study discusses the synthesis of a water-soluble perylene bisimide derivative using N-methyl-2-(methylthio)ethanamine. The synthesized compound exhibited high fluorescence and solubility in water and other polar solvents, characterized by various NMR, mass, and IR techniques (Boobalan, Imran, & Nagarajan, 2012).
Coenzyme M Analogues in Methanogenic Bacteria
Research on coenzyme M analogues, including this compound derivatives, investigated their function in the methyl-coenzyme M reductase system of Methanobacterium thermoautotrophicum. The study explored the activity of these analogues as substrates or inhibitors of methane biosynthesis, revealing insights into microbial metabolism and potential biotechnological applications (Gunsalus, Romesser, & Wolfe, 1978).
Chiral, Conformationally Mobile Tripodal Ligands
This paper details the synthesis of ligands derived from this compound. These ligands form chiral, pseudo C3-symmetric complexes with certain metal salts, exhibiting potential in asymmetric catalysis and coordination chemistry. The study also includes X-ray crystallography and chiroptical measurements (Canary et al., 1998).
2-(Decyithio)Ethanamine Hydrochloride as a Multifunctional Biocide
This research explores the application of 2-(Decylthio)ethanamine hydrochloride, a compound related to this compound, as a multifunctional biocide. Its efficacy against bacteria, fungi, and algae, along with biofilm and corrosion inhibition properties, were evaluated in various water systems (Walter & Cooke, 1997).
Synthesis of 2-(4-azulenyl)ethanamine Derivatives
The study covers the synthesis of 2-(4-azulenyl)ethanamine derivatives from this compound. These compounds were characterized and evaluated for enzyme activity, offering insights into the design of biologically active compounds (Kurokawa, 1983).
DNA Binding, Nuclease Activity, and Cytotoxicity Studies of Cu(II) Complexes
This research outlines the synthesis of Cu(II) complexes using ligands derived from this compound. The complexes exhibited significant DNA binding, nuclease activity, and varying levels of cytotoxicity, indicating potential applications in biochemistry and medicine (Kumar et al., 2012).
Sulfur Donor Atom Effects in Copper(I)/O2 Chemistry
Investigating the effect of thioether coordination in copper-O2 chemistry, this study utilized a ligand similar to this compound. The research offers insights into the role of sulfur in the formation of various copper-oxygen species, relevant in catalysis and material science (Lee et al., 2010).
Thiadiazole and Triazole Hybrids Against COVID-19
The study synthesized novel molecules derived from a compound related to this compound. These derivatives were evaluated for their potential activity against COVID-19's main protease, highlighting the role of such compounds in antiviral drug development (Rashdan et al., 2021).
DFT Calculations and Antimicrobial/Antidiabetic Studies of Schiff Bases
This investigation synthesized Schiff bases from a compound related to this compound, exploring their antimicrobial and antidiabetic properties. The study also assessed their potential as COVID-19 inhibitors, demonstrating the multifaceted applications of these derivatives (G et al., 2023).
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
In the biological context, amines can interact with various targets in the body, such as receptors or enzymes, and can have a wide range of effects depending on their structure and the specific target they interact with. The mode of action would involve the compound binding to its target, leading to a change in the target’s activity. This could affect various biochemical pathways, leading to downstream effects at the molecular and cellular level .
The pharmacokinetics of amines, including their absorption, distribution, metabolism, and excretion (ADME), would depend on their specific chemical structure. Factors such as the compound’s size, charge, and lipophilicity can influence its pharmacokinetics .
The action of amines can be influenced by various environmental factors. For example, the pH of the environment can affect the charge of the amine, which can influence its ability to cross cell membranes and its interaction with targets .
Biochemische Analyse
Biochemical Properties
The nature of these interactions often depends on the specific structure and properties of the amine .
Cellular Effects
Amines can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Eigenschaften
IUPAC Name |
N-methyl-2-methylsulfanylethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NS/c1-5-3-4-6-2/h5H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBEQDVAYBZLKRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCSC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
105.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21485-78-9 |
Source


|
| Record name | N-Methyl-2-(methylthio)ethanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3-chlorophenyl)-N'-[3-cyano-1-(4-methoxybenzyl)-4,5-dimethyl-1H-pyrrol-2-yl]urea](/img/structure/B2504515.png)
![2-[3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(4-methylbenzyl)acetamide](/img/structure/B2504518.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)urea](/img/structure/B2504519.png)

![N-(3,4-dimethoxyphenethyl)-2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2504522.png)
![N-[6-(Difluoromethoxy)-1,2,3,4-tetrahydronaphthalen-1-yl]oxirane-2-carboxamide](/img/structure/B2504523.png)






